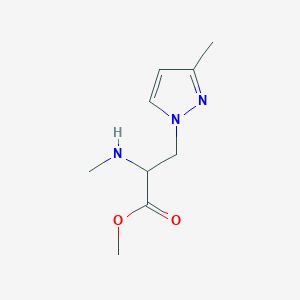
Methyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate is a useful research compound. Its molecular formula is C9H15N3O2 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate, with the CAS number 1342718-61-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₅N₃O₂
- Molecular Weight : 197 Da
- LogP : -2.18 (indicating high polarity)
- Polar Surface Area : 67 Ų
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 2
These properties suggest that the compound may exhibit significant interactions with biological molecules, potentially influencing its pharmacokinetics and dynamics.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives, including this compound, may possess anticancer activity. Research focusing on related pyrazole compounds has shown promising results in inhibiting cancer cell proliferation. For instance:
- Mechanism of Action : Pyrazole compounds often act by inducing apoptosis in cancer cells and inhibiting key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.
- Case Study : A study demonstrated that a similar pyrazole derivative significantly reduced cell viability in various cancer cell lines, including breast and prostate cancer cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of this compound. Pyrazole derivatives have been evaluated for their ability to combat bacterial and fungal infections.
- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of microbial cell membranes and interference with metabolic pathways.
- Case Study : In vitro tests revealed that this compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a novel antimicrobial agent .
Neuroprotective Effects
Emerging research suggests that pyrazole derivatives may also offer neuroprotective benefits.
- Mechanism of Action : These compounds may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Case Study : Experimental models have shown that pyrazole derivatives can protect against neurodegeneration in conditions such as Alzheimer's disease by inhibiting neuroinflammatory responses .
Table of Biological Activities
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
methyl 2-(methylamino)-3-(3-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-7-4-5-12(11-7)6-8(10-2)9(13)14-3/h4-5,8,10H,6H2,1-3H3 |
Clé InChI |
TWZCEZIRKDUQGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)CC(C(=O)OC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















